(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-3,6-dimethylpiperidin-2-one

Description

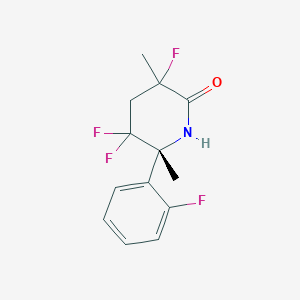

(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-3,6-dimethylpiperidin-2-one is a fluorinated piperidinone derivative with a complex stereochemical profile. Its structure includes:

- A piperidin-2-one core substituted with three fluorine atoms at positions 3, 5, and 3.

- A 2-fluorophenyl group and a methyl group at position 6 (R-configuration).

- An additional methyl group at position 2.

This compound is cataloged with 95% purity (CAS: 2007907-07-3) and is primarily used in pharmaceutical and agrochemical research due to its fluorine-rich structure, which enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

(6R)-3,5,5-trifluoro-6-(2-fluorophenyl)-3,6-dimethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO/c1-11(15)7-13(16,17)12(2,18-10(11)19)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H,18,19)/t11?,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZLJDYZZRQXQL-PIJUOVFKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(NC1=O)(C)C2=CC=CC=C2F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C(CC(C(=O)N1)(C)F)(F)F)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-3,6-dimethylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the piperidine structure.

Introduction of Fluorine Atoms: The trifluoromethyl and fluorophenyl groups are introduced through selective fluorination reactions. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Final Cyclization and Purification: The final step involves cyclization to form the desired piperidin-2-one structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-3,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-3,6-dimethylpiperidin-2-one has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Materials Science: Its fluorinated groups contribute to properties such as hydrophobicity and thermal stability, making it useful in developing advanced materials.

Biological Studies: The compound can be used as a probe to study biological pathways involving fluorinated molecules.

Mechanism of Action

The mechanism by which (6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-3,6-dimethylpiperidin-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluorophenyl groups enhance binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Complexity: The target compound features a piperidin-2-one ring, distinguishing it from open-chain analogs like 1,3-diones or ethanol derivatives. In contrast, 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol and its analogs lack a heterocyclic core, limiting their utility in applications requiring rigid scaffolds.

Fluorination Pattern: All compounds in Table 1 contain four fluorine atoms, but their positions vary significantly. The target compound’s trifluoro substitution at positions 3, 5, and 5 on the piperidinone ring creates a highly electronegative environment, which may improve membrane permeability compared to analogs with fluorophenyl-only substitutions .

This contrasts with the ketone or alcohol functionalities in analogs like 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione or 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol, which are more reactive but less stable under physiological conditions .

Stereochemical Considerations: The (6R)-configuration of the target compound introduces stereoselectivity, a feature absent in non-chiral analogs such as 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol. This stereochemistry is critical for interactions with biological targets, as seen in enzyme inhibitors or receptor modulators .

Research Implications and Limitations

- Pharmacological Potential: The target compound’s fluorinated piperidinone structure aligns with trends in CNS drug development, where fluorine enhances blood-brain barrier penetration.

- Synthetic Challenges : Compared to simpler fluorinated analogs, the synthesis of this compound likely requires stereoselective methods, increasing complexity and cost (e.g., chiral resolution or asymmetric catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.